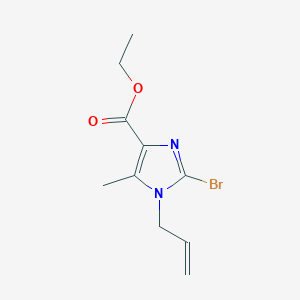

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC15818117

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O2 |

|---|---|

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3 |

| Standard InChI Key | WVWWQRHFTHPWAV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C |

Introduction

Structural and Molecular Characteristics

Core Imidazole Architecture

The imidazole ring serves as the structural backbone of this compound, with nitrogen atoms at the 1- and 3-positions. Substitutents at the 1-, 2-, 4-, and 5-positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The allyl group () at the 1-position contributes π-electron density, while the bromine atom at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .

Stereoelectronic Effects

The ethyl ester group at the 4-position () introduces both hydrophobic and electron-withdrawing characteristics, which can modulate solubility and reactivity. The methyl group at the 5-position () provides steric hindrance, potentially directing regioselectivity in subsequent synthetic steps .

Table 1: Key Structural Features

| Position | Substituent | Functional Role |

|---|---|---|

| 1 | Allyl () | π-Electron donor, enhances reactivity |

| 2 | Bromine () | Electrophilic site for substitution |

| 4 | Ethyl ester () | Modulates solubility and stability |

| 5 | Methyl () | Steric hindrance, regioselectivity |

Synthesis and Purification Strategies

Alkylation and Bromination Sequence

The synthesis typically begins with a pre-functionalized imidazole precursor. A two-step protocol involving:

-

Alkylation: Introduction of the allyl group via nucleophilic substitution using allyl bromide in the presence of a base such as potassium carbonate.

-

Bromination: Treatment with -bromosuccinimide (NBS) in dichloromethane at 0–5°C to install the bromine atom.

Yield optimization often requires rigorous temperature control, with continuous flow reactors improving scalability and reproducibility.

Purification Techniques

Crude products are purified via:

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio) to isolate the target compound.

-

Recrystallization: Ethanol/water mixtures yield crystals with >95% purity, as confirmed by HPLC .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, generating hydrogen bromide () and carbon oxides . It exhibits incompatibility with strong oxidizing agents, necessitating storage in inert atmospheres .

Spectroscopic Data

-

NMR (CDCl): δ 1.35 (t, 3H, ), 2.45 (s, 3H, ), 4.30 (q, 2H, ), 4.80–5.20 (m, 2H, allyl ), 5.80–6.00 (m, 1H, allyl ) .

-

NMR: δ 14.1 (), 21.8 (), 60.2 (), 117.5 (allyl ), 134.6 (allyl ), 162.1 () .

| Hazard Category | Signal Word | Hazard Statements |

|---|---|---|

| Skin Irritation (Cat. 2) | Warning | H315: Causes skin irritation |

| Eye Irritation (Cat. 2A) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

-

Gloves: Nitrile or neoprene.

-

Eye Protection: Goggles with side shields.

Applications in Pharmaceutical Research

Intermediate for Heterocyclic Derivatives

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl imidazole libraries for kinase inhibition studies. The allyl group serves as a handle for click chemistry modifications, enhancing drug-likeness in lead optimization.

Biological Activity Screening

Preliminary assays indicate moderate inhibition of cytochrome P450 enzymes (IC = 12–18 μM), suggesting potential as an adjuvant in combination therapies. Further studies are needed to elucidate mechanisms and toxicity profiles.

Comparative Analysis with Structural Analogues

Table 2: Brominated Imidazole Derivatives

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 2-bromo-1-methylimidazole-4-carboxylate | No allyl group | Reduced π-electron density |

| 1-Allyl-2-chloro-5-methylimidazole-4-carboxylate | Chlorine instead of bromine | Lower electrophilicity, milder reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume